molecular formula C23H21FN2O4 B2878619 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one CAS No. 941974-20-5

5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one

Cat. No.: B2878619
CAS No.: 941974-20-5
M. Wt: 408.429
InChI Key: WZBBPMQTEBIYTM-UHFFFAOYSA-N
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Description

This product, 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one, is a high-purity chemical intermediate designed for pharmaceutical research and development. The compound features a complex structure incorporating indolin and pyridinone pharmacophores, motifs frequently explored in medicinal chemistry for their diverse biological potential. Indole and indoline derivatives are recognized for a broad spectrum of biological activities, including antiviral, anti-inflammatory, anticancer, and neuroprotective effects, making them valuable scaffolds in drug discovery . Specifically, fluorobenzyl-substituted indole analogues have been investigated as potent and selective monoamine oxidase-B (MAO-B) inhibitors, which are relevant for researching neurodegenerative disorders such as Parkinson's disease . Furthermore, pyridinone derivatives have been identified as key structural components in inhibitors for enzymes like poly(ADP-ribose)polymerase (PARP) and Akt, which are significant targets in oncology research . This combination of structural features suggests potential research applications in neuroscience and oncology. Researchers can utilize this compound as a key intermediate or building block for synthesizing more complex molecules, or as a reference standard in biological screening assays. The product is strictly for research use only and is not intended for diagnostic, therapeutic, or any other human use. Please refer to the product's Certificate of Analysis for detailed specifications on identity, purity, and quality.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O4/c24-19-7-3-1-6-17(19)15-30-22-12-25(18(14-27)11-21(22)28)13-23(29)26-10-9-16-5-2-4-8-20(16)26/h1-8,11-12,27H,9-10,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBBPMQTEBIYTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C=C(C(=O)C=C3CO)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one typically involves multiple steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving a suitable aldehyde and an amine, followed by cyclization.

    Introduction of the Hydroxymethyl Group: This step often involves the use of formaldehyde or a similar reagent under basic conditions to introduce the hydroxymethyl group at the 2-position.

    Attachment of the 2-Fluorobenzyl Group: This can be achieved through an etherification reaction using 2-fluorobenzyl bromide and a base such as potassium carbonate.

    Indolin-1-yl Substitution: The indolin-1-yl group is introduced via a nucleophilic substitution reaction, typically using an indole derivative and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the indolin-1-yl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl ether linkage can undergo nucleophilic substitution reactions, particularly under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Conversion of the carbonyl group to an alcohol.

    Substitution: Replacement of the fluorobenzyl ether with other nucleophiles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.

Biology

In biological research, this compound may be studied for its interactions with various biomolecules. Its structure suggests potential binding to proteins or nucleic acids, which could be explored in drug discovery.

Medicine

Medically, 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one could be investigated for its therapeutic potential. Its unique structure might offer activity against specific diseases, particularly those involving protein targets.

Industry

Industrially, this compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated vs. Non-Fluorinated Benzyloxy Analogs

The 2-fluorobenzyloxy group distinguishes this compound from non-fluorinated analogs like 5-(benzyloxy)-2-(hydroxymethyl)-pyridin-4(1H)-one (IIa) . Fluorination typically enhances lipophilicity and metabolic stability. For example, in anti-HIV integrase inhibitors (e.g., 3-acetyl-5-(2,6-difluorobenzyl)-1-(2-fluorobenzyl)pyridin-2(1H)-one), fluorinated benzyl groups improve target binding and bioavailability compared to non-fluorinated counterparts .

Compound Substituent at Position 5 LogP (Predicted) Key Biological Activity
Target Compound 2-Fluorobenzyloxy ~2.1 Not explicitly reported
IIa Benzyloxy ~1.8 Antioxidant, iron chelation
Anti-HIV Compound 7 2,6-Difluorobenzyl ~2.5 Integrase inhibition

Substituent Effects at Position 1

The 2-(indolin-1-yl)-2-oxoethyl group is a unique feature. Similar indolinyl-containing compounds (e.g., 2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-3-phenyl-5H-pyrimido[5,4-b]indol-4-one ) exhibit hydrogen-bonding interactions critical for receptor binding . In contrast, simpler alkyl groups (e.g., methyl in IIb ) reduce steric hindrance but may diminish specificity .

Hydroxymethyl vs. Carboxylic Acid Derivatives

The hydroxymethyl group at position 2 contrasts with aldehyde or carboxylic acid derivatives (e.g., 5-(benzyloxy)-4-oxo-1,4-dihydro-pyridine-2-carbaldehyde (IIIa) ). Hydroxymethyl enhances water solubility, making the compound more suitable for oral administration, whereas aldehydes are prone to oxidation .

Similarity to High-Scoring Analogs

Per structural similarity metrics :

  • 3-(Benzyloxy)-2-methylpyridin-4(1H)-one (similarity score: 0.91): The methyl group at position 2 reduces polarity compared to the hydroxymethyl group in the target compound.
  • 5-Hydroxy-2-(hydroxymethyl)-1-phenylpyridin-4(1H)-one (similarity: 0.72): Replacing the indolinyl side chain with phenyl simplifies synthesis but may limit bioactivity.

Key Data Table: Structural and Functional Comparisons

Compound Name/ID Position 1 Substituent Position 5 Substituent Key Functional Group Biological Activity Reference
Target Compound 2-(Indolin-1-yl)-2-oxoethyl 2-Fluorobenzyloxy Hydroxymethyl Not reported -
IIa H Benzyloxy Hydroxymethyl Antioxidant, iron chelation
Anti-HIV Compound 7 2-Fluorobenzyl 2,6-Difluorobenzyl Acetyl Integrase inhibition
2g Piperazinyl-thiazolyl urea 2-Fluorobenzyloxy Hydroxybenzylidene Not explicitly reported
3-(Benzyloxy)-2-methylpyridin-4(1H)-one H Benzyloxy Methyl Not reported

Biological Activity

The compound 5-((2-fluorobenzyl)oxy)-2-(hydroxymethyl)-1-(2-(indolin-1-yl)-2-oxoethyl)pyridin-4(1H)-one , with the CAS number 941974-20-5 , is a pyridinone derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O4C_{23}H_{21}FN_{2}O_{4} with a molecular weight of 408.4 g/mol . Its structure includes a pyridinone core substituted with various functional groups that may influence its biological activity.

PropertyValue
Molecular FormulaC23H21FN2O4
Molecular Weight408.4 g/mol
CAS Number941974-20-5

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Anticancer Activity

Recent studies have suggested that compounds similar to this pyridinone derivative exhibit anticancer properties. For instance, derivatives with indole moieties have been shown to inhibit cancer cell proliferation through various mechanisms, including the modulation of apoptosis and cell cycle arrest.

2. Antimicrobial Properties

Some studies indicate that compounds with similar structures demonstrate moderate to good antibacterial activity. The presence of the fluorobenzyl group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy.

3. Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also exhibit protective effects against neurodegenerative diseases by modulating glutamatergic neurotransmission, which is critical in conditions like epilepsy and Alzheimer's disease.

The mechanisms through which this compound exerts its biological effects may include:

  • Inhibition of Enzyme Activity : Potential inhibition of key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : Interaction with specific receptors (e.g., AMPA receptors) influencing neuronal excitability and neurotransmitter release.
  • Induction of Apoptosis : Activation of apoptotic pathways in cancer cells leading to programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Anticancer Studies : A study on a related indole derivative demonstrated significant inhibition of tumor growth in xenograft models, suggesting potential for further development as an anticancer agent.
  • Neuroprotective Studies : Research indicated that similar compounds could protect neuronal cells from glutamate-induced excitotoxicity, highlighting their potential in treating neurodegenerative diseases.
  • Antimicrobial Activity : In vitro tests showed that derivatives exhibited significant antibacterial activity against various strains, suggesting a viable pathway for antibiotic development.

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